N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline
Description
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing a nitrogen atom
Properties
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-22(20,21)17-6-4-3-5-16(17)19-10-13-7-8-14-11-18-12-15(14)9-13/h3-9,18-19H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZVMLRUZYEWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC2=CC3=C(CNC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Introduction of the Aniline Moiety: The aniline moiety can be introduced through nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the isoindoline core.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached via sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles such as halides or alkoxides replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isoindoline derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(2,6-dimethoxy-pyrimidin-4-yl)-4-(3-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thioureido)benzenesulfonamide
Uniqueness
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline stands out due to its unique combination of an isoindoline core with an ethylsulfonyl group attached to an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
